[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
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Overview
Description
[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperazine ring, and a furofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole and piperazine intermediates, followed by their coupling under specific conditions to form the desired compound. Key steps may include:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving precursors such as glyoxal and ammonia.
Synthesis of the piperazine ring: This may involve the reaction of ethylenediamine with dihaloalkanes.
Coupling reactions: The imidazole and piperazine intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Nitration and hydrochloride formation: The final steps involve nitration of the compound and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may include:
Batch or continuous flow synthesis: Depending on the scale, batch reactors or continuous flow systems may be used.
Purification techniques: Methods such as crystallization, chromatography, and recrystallization are employed to obtain high-purity product.
Quality control: Analytical techniques like HPLC, NMR, and mass spectrometry are used to ensure the compound meets required specifications.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDC, DCC for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its imidazole and piperazine rings are known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring can act as a ligand for metal ions, while the piperazine ring may interact with various receptors in the body. The nitrate group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] chloride
- [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] sulfate
Uniqueness
The uniqueness of [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
134185-36-7 |
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Molecular Formula |
C16H26ClN5O5 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C16H25N5O5.ClH/c22-21(23)26-14-11-25-15-13(10-24-16(14)15)20-8-6-18(7-9-20)3-1-4-19-5-2-17-12-19;/h2,5,12-16H,1,3-4,6-11H2;1H/t13-,14-,15+,16+;/m0./s1 |
InChI Key |
BZCJRBCBBQURIM-BTXUNPJVSA-N |
Isomeric SMILES |
C1CN(CCN1CCCN2C=CN=C2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-].Cl |
Canonical SMILES |
C1CN(CCN1CCCN2C=CN=C2)C3COC4C3OCC4O[N+](=O)[O-].Cl |
Origin of Product |
United States |
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